(S)-5-Phenylmorpholin-2-one

Asymmetric Synthesis Chiral Auxiliary Amino Acid Synthesis

Researchers synthesizing D-α-amino acids or Eliglustat need stereochemically reliable chiral starting materials. Racemic morpholinones cause inseparable diastereomer mixtures and batch failure. (S)-5-Phenylmorpholin-2-one (CAS 144896-92-4) is the validated Williams chiral auxiliary for Strecker/Mannich reactions. • Delivers enantiopure D-α-amino acids via diastereoselective Strecker synthesis • Key starting material for FDA-approved Eliglustat (Genzyme patent) • Crystalline N-benzotriazolylmethyl precursor enables reproducible scale-up

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 144896-92-4
Cat. No. B131931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Phenylmorpholin-2-one
CAS144896-92-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C(NCC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
InChIKeyCMYHFJFAHHKICH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Phenylmorpholin-2-one Procurement Guide


(S)-5-Phenylmorpholin-2-one (CAS 144896-92-4) is a chiral, non-racemic morpholin-2-one derivative, also named (5S)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one . It is a foundational member of the 'Williams chiral auxiliary' family, prized as a chiral glycine enolate synthon for the asymmetric synthesis of α-amino acids and complex alkaloids [1]. Its procurement is driven by the need for a specific enantiomer (S-configuration at C5) to direct the stereochemical outcome of downstream reactions, making it a critical raw material in medicinal chemistry and process development.

Why (S)-5-Phenylmorpholin-2-one Cannot Be Substituted


The (S)-enantiomer (CAS 144896-92-4) and its (R)-counterpart (CAS 121269-45-2) are not interchangeable. They function as chiral templates that relay their absolute configuration into newly formed stereocenters. Using the (S)-enantiomer in diastereoselective Strecker or Mannich reactions directs the synthesis toward valuable, enantiomerically pure D-α-amino acids [1]. Conversely, the (R)-auxiliary provides access to the L-series or different diastereomers, as demonstrated in the divergent synthesis of both (R)- and (S)-pipecolic acids from a single auxiliary by controlling the alkylation sequence, a feat not possible with racemic material [2]. This inherent stereospecificity means that substituting one enantiomer for the other, or using a racemic mixture, will lead to the opposite enantiomer of the target molecule or an inseparable mixture of diastereomers, causing batch failure in drug synthesis.

(S)-5-Phenylmorpholin-2-one Differentiation Evidence


Stereochemical Outcome: D-Amino Acid Formation

In a diastereocontrolled Strecker reaction, iminium ions derived from (S)-5-phenylmorpholin-2-one react with copper(I) cyanide to yield a major adduct. Crucially, degradation of this specific adduct furnishes enantiomerically pure D-α-amino acids [1]. This is a direct consequence of the (S)-configuration at the C5 stereocenter. The (R)-enantiomer would predictably direct the formation of L-α-amino acids, establishing a product divergence that is absolute and predictable. This methodology provides a validated pathway for procuring D-amino acids, which are often challenging to synthesize via enzymatic methods.

Asymmetric Synthesis Chiral Auxiliary Amino Acid Synthesis

Stable Azomethine Ylid Precursor

The reaction of (5S)-5-phenylmorpholin-2-one with formaldehyde and benzotriazole yields N-(1′-benzotriazolylmethyl)-5-phenylmorpholin-2-one, a stable, crystalline, storable chiral azomethine ylid precursor . Upon acid treatment, it generates the reactive ylid that can be trapped with dipolarophiles. Critically, this method provides yields that are superior to those obtained via standard in situ generation of the ylid, which suffers from competing side reactions and decomposition . This represents a tangible advantage in scalability and process robustness compared to using the parent morpholinone directly without pre-activation.

1,3-Dipolar Cycloaddition Azomethine Ylid Process Chemistry

Eliglustat Key Intermediate

The Drug Synthesis Database explicitly maps (5S)-5-phenylmorpholin-2-one as a crucial intermediate in the synthesis of Eliglustat (Cerdelga), an FDA-approved glucosylceramide synthase inhibitor for Gaucher disease type 1 [1]. The patented synthetic route involves the condensation of (5S)-5-phenylmorpholin-2-one with 2,3-dihydrobenzodioxin-6-carbaldehyde in a specific sequence to build the complex sphingosine-like core [REFS-1, REFS-2]. The (S)-configuration is not a general preference but a structural requirement for the final drug molecule. Use of the (R)-enantiomer or a racemate would lead to a diastereomeric impurity profile that is unacceptable for an API.

Pharmaceutical Intermediate Gaucher Disease API Synthesis

Enantiomeric Purity Specifications

A reputable vendor's technical datasheet for (S)-5-Phenylmorpholin-2-one reports a chemical purity of ≥99.0% by HPLC and a chiral purity of ≥99.5% enantiomeric excess (EE), validated by chiral chromatography [1]. This specification is crucial because the compound's function as a chiral auxiliary relies on high enantiopurity. Even a 1% contamination by the (R)-enantiomer would lead to a corresponding percentage of the wrong product enantiomer, which cannot be easily removed. This level of quality control, with specific limits for residual solvents (≤0.5%, ICH Q3C compliant) and heavy metals (≤10 ppm), provides procurement with a certified, reproducible starting point that is not guaranteed with generic, unspecialized suppliers.

Quality Control Chiral Purity Procurement Specification

(S)-5-Phenylmorpholin-2-one Application Scenarios


Asymmetric Synthesis of D-Amino Acids

The most validated use case is the diastereoselective Strecker reaction. A research team requiring a reliable route to enantiomerically pure D-α-amino acids should procure the (S)-enantiomer. This allows them to install the chiral amine center with a defined D-configuration, which is then freed by degradation of the heterocyclic template, a process validated in peer-reviewed literature .

Eliglustat Process Development & Scale-up

For CMC or process chemistry groups working on Glucosylceramide Synthase inhibitors, (S)-5-Phenylmorpholin-2-one is a non-negotiable starting material. Its role is defined in the Genzyme patent as the source of the chiral morpholine core, linking it directly to the commercial synthesis of the FDA-approved drug Eliglustat . Procurement must be accompanied by comprehensive regulatory starting material documentation.

1,3-Dipolar Cycloaddition with Stable Precursor

For groups performing 1,3-dipolar cycloadditions to build complex pyrrolidine or proline scaffolds, procuring the compound to synthesize the crystalline, storable N-benzotriazolylmethyl precursor offers a practical advantage. This methodology, which provides superior yields over in situ methods, supports more reproducible scale-up campaigns compared to direct use of the moisture-sensitive parent ylid .

Chiral Template for Mannich Reactions

The (S)-5-phenylmorpholin-2-one template has been successfully used in diastereoselective Mannich-type reactions with 2-furylboronic acid to synthesize enantiomerically pure D-α-amino acids. The stereochemical course of the reaction has been confirmed by single-crystal X-ray analysis, providing a high level of confidence in the predicted outcome . This is a key differentiator from other chiral amine templates that may proceed with lower selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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